6-bromo-2,3-dihydro-1H-indene-1-thiol
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Overview
Description
6-bromo-2,3-dihydro-1H-indene-1-thiol: is an organic compound with the molecular formula C9H9BrS It is a derivative of indene, featuring a bromine atom at the 6th position and a thiol group at the 1st position of the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2,3-dihydro-1H-indene-1-thiol typically involves the bromination of 2,3-dihydro-1H-indene followed by the introduction of a thiol group. One common method includes:
Bromination: Reacting 2,3-dihydro-1H-indene with bromine in the presence of a suitable solvent like carbon tetrachloride or chloroform to yield 6-bromo-2,3-dihydro-1H-indene.
Thiol Introduction: The brominated product is then treated with thiourea followed by hydrolysis to introduce the thiol group, resulting in this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 6-bromo-2,3-dihydro-1H-indene-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or alkoxides.
Addition: The double bond in the indene ring can participate in addition reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles like sodium amide or potassium tert-butoxide.
Addition: Electrophiles such as halogens or acids.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Substitution: Various substituted indene derivatives.
Addition: Halogenated or acid-adduct indene derivatives.
Scientific Research Applications
Chemistry: 6-bromo-2,3-dihydro-1H-indene-1-thiol is used as a building block in organic synthesis, particularly in the preparation of more complex indene derivatives .
Biology and Medicine:
Industry: In the industrial sector, this compound may be used in the development of materials with specific electronic or optical properties, given the unique characteristics of the indene ring system .
Mechanism of Action
The mechanism of action for 6-bromo-2,3-dihydro-1H-indene-1-thiol would depend on its specific application. For instance, if used as an antimicrobial agent, the thiol group could interact with microbial enzymes, disrupting their function. The bromine atom may also play a role in enhancing the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
- 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile
- 6-bromo-2,3-dihydro-1H-indene-1-amine
- 6-bromo-1-methoxy-2,3-dihydro-1H-indene
Comparison: 6-bromo-2,3-dihydro-1H-indene-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity compared to its analogs with different functional groups. For example, the thiol group can undergo oxidation to form disulfides, a reaction not possible with the carbonitrile or amine derivatives .
Properties
Molecular Formula |
C9H9BrS |
---|---|
Molecular Weight |
229.14 g/mol |
IUPAC Name |
6-bromo-2,3-dihydro-1H-indene-1-thiol |
InChI |
InChI=1S/C9H9BrS/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9,11H,2,4H2 |
InChI Key |
YMVDQJZFAMWECI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1S)C=C(C=C2)Br |
Origin of Product |
United States |
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